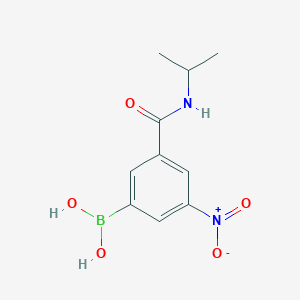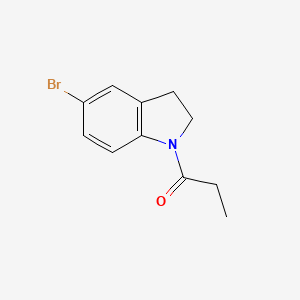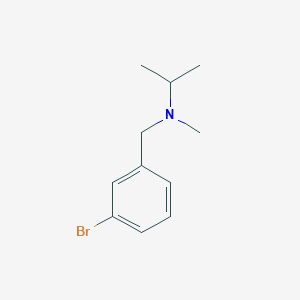
7-メトキシキノリン-2(1H)-オン
概要
説明
7-Methoxyquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. It is characterized by a quinoline core structure with a methoxy group at the 7th position and a keto group at the 2nd position. This compound is of significant interest due to its diverse biological and pharmacological activities.
科学的研究の応用
7-Methoxyquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits significant biological activities, including antimicrobial and antiparasitic properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxyquinolin-2(1H)-one can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives. The reaction typically involves the use of methoxy-substituted anilines and appropriate cyclizing agents under controlled conditions.
Industrial Production Methods
Industrial production of 7-Methoxyquinolin-2(1H)-one often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
7-Methoxyquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: 7-Methoxyquinolin-2-ol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 7-Methoxyquinolin-2(1H)-one involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes or interfere with the replication of microorganisms. The exact pathways depend on the specific biological activity being investigated.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound of the quinoline family.
7-Hydroxyquinoline: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Methylquinoline: Similar structure with a methyl group at the 2nd position.
Uniqueness
7-Methoxyquinolin-2(1H)-one is unique due to the presence of both a methoxy group and a keto group, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.
特性
IUPAC Name |
7-methoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-8-4-2-7-3-5-10(12)11-9(7)6-8/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHADULCABPIFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652350 | |
| Record name | 7-Methoxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23981-26-2 | |
| Record name | 7-Methoxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-1,2-dihydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How has 7-Methoxyquinolin-2(1H)-one been utilized in the synthesis of novel compounds with biological activities?
A: 7-Methoxyquinolin-2(1H)-one serves as a versatile building block in synthesizing diverse heterocyclic compounds with potential biological applications. Researchers have successfully employed 7-Methoxyquinolin-2(1H)-one and its 3-bromo derivative in reactions with binucleophilic reagents to generate new heterocycles incorporating the quinolone moiety. [] In another study, it was reacted with 2-chloroacetyl chloride to yield a fused compound, 2-hydroxy-3-(4-hydroxy-7-methoxy-2-oxo-1,2 dihydroquinolin-3-yl)naphthalene-1,4-dione, exhibiting both antioxidant and antitumor activities. [, ] These studies highlight the versatility of 7-Methoxyquinolin-2(1H)-one as a scaffold for developing compounds with potential medicinal properties.
Q2: What spectroscopic techniques have been employed to characterize 7-Methoxyquinolin-2(1H)-one and its derivatives?
A2: Researchers have employed a combination of spectroscopic methods to characterize 7-Methoxyquinolin-2(1H)-one and its derivatives. These techniques include:
- Infrared Spectroscopy (IR): This method provides information about the functional groups present in the molecule based on their characteristic vibrations. [, , ]
- Nuclear Magnetic Resonance Spectroscopy (NMR): This technique provides detailed information about the structure and connectivity of atoms within the molecule. Both 1H-NMR and 13C-NMR data can be utilized for comprehensive structural elucidation. [, , ]
- Mass Spectrometry (MS): This technique helps determine the molecular weight and fragmentation pattern of the compound, providing further confirmation of its identity. [, , ]
Q3: What computational chemistry approaches have been used to study 7-Methoxyquinolin-2(1H)-one-derived compounds?
A: Density Functional Theory (DFT) calculations have been performed on 7-Methoxyquinolin-2(1H)-one-derived compounds to investigate their geometrical isomers. [, ] These studies explored various conformers, including enol, keto, syn, and anti forms, providing insights into the conformational preferences and potential implications for biological activity. The DFT results were found to be consistent with the experimental spectral analysis of the compounds. [, ] This highlights the utility of computational methods in understanding the structural features and properties of these molecules.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[1-(Cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}propanoic acid](/img/structure/B1387248.png)
![3-Isobutyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid](/img/structure/B1387249.png)


![3-[4-(2-Methoxyphenoxy)pyrimidin-2-yl]benzoic acid](/img/structure/B1387253.png)
![(4-Methyl-6-oxo-1,3-diphenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)acetic acid](/img/structure/B1387254.png)
![N-[(3'-Methylbiphenyl-4-yl)sulfonyl]glycine](/img/structure/B1387255.png)

![4-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387257.png)





